molecular formula C35H52N12O9S B14239868 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine CAS No. 432513-88-7

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine

Cat. No.: B14239868
CAS No.: 432513-88-7
M. Wt: 816.9 g/mol
InChI Key: UTZGZJARUYKHOD-IRGGMKSGSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-cysteine, glycine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine typically involves peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the automated assembly of peptide chains on a solid resin, which simplifies purification and increases yield .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

432513-88-7

Molecular Formula

C35H52N12O9S

Molecular Weight

816.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C35H52N12O9S/c36-23(3-1-13-41-34(37)38)29(51)45-24(4-2-14-42-35(39)40)31(53)47-27(18-57)30(52)43-17-28(50)44-25(15-19-5-9-21(48)10-6-19)32(54)46-26(33(55)56)16-20-7-11-22(49)12-8-20/h5-12,23-27,48-49,57H,1-4,13-18,36H2,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

UTZGZJARUYKHOD-IRGGMKSGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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